molecular formula C5H11N3 B1281170 1-Azido-3-methylbutane CAS No. 55210-77-0

1-Azido-3-methylbutane

Cat. No.: B1281170
CAS No.: 55210-77-0
M. Wt: 113.16 g/mol
InChI Key: OSYOXHTVSHZPRO-UHFFFAOYSA-N
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Description

1-Azido-3-methylbutane is an organic compound with the molecular formula C5H11N3. It belongs to the class of organic azides, which are characterized by the presence of an azide group (-N3).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-methylbutane can be synthesized through the nucleophilic substitution reaction of 3-methyl-1-bromobutane with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction typically proceeds at room temperature and yields the desired azide compound .

Industrial Production Methods: The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups such as halides.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Cycloaddition Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Alkyl azides.

    Reduction: Primary amines.

    Cycloaddition: Triazoles.

Scientific Research Applications

1-Azido-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-methylbutane primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, it can undergo reduction to form primary amines or participate in cycloaddition reactions to form triazoles. These reactions are facilitated by the presence of suitable reagents and catalysts .

Comparison with Similar Compounds

  • 1-Azido-2-methylpropane
  • 1-Azido-4-methylpentane
  • 1-Azido-3-methylbutane

Comparison: this compound is unique due to its specific molecular structure, which influences its reactivity and applications. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. For example, the position of the azide group and the branching of the carbon chain can affect the compound’s behavior in nucleophilic substitution and cycloaddition reactions .

Properties

IUPAC Name

1-azido-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c1-5(2)3-4-7-8-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYOXHTVSHZPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480213
Record name 1-azido-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55210-77-0
Record name 1-azido-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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